molecular formula C5H4Cl2N2O2 B2878186 (4,5-Dichloro-1H-imidazol-1-yl)acetic acid CAS No. 474542-82-0

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid

Cat. No.: B2878186
CAS No.: 474542-82-0
M. Wt: 195
InChI Key: LAKBJWRGGUVXKN-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring and an acetic acid moiety attached to the nitrogen atom at the 1 position. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloroimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized imidazole derivatives.

    Condensation Products: Amides and esters

Scientific Research Applications

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The chlorine atoms and acetic acid moiety can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid is unique due to the specific positioning of the chlorine atoms and the presence of the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of imidazole derivatives. For instance, the compound can be synthesized from 4,5-dichloroimidazole through a reaction with acetic acid derivatives under specific conditions to yield the desired product in good yields. This process is crucial for ensuring the compound's purity and biological efficacy.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated that imidazole derivatives, including this compound, can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication and cell wall synthesis.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffectiveMIC 64 µg/mL
Escherichia coliModerateMIC 128 µg/mL
Pseudomonas aeruginosaVariableMIC >128 µg/mL

These findings indicate that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, its derivatives have shown the ability to induce apoptosis in cancer cell lines by targeting critical cellular processes involved in proliferation and survival.

A study reported that compounds derived from this imidazole exhibited significant cytotoxicity against A549 human lung cancer cells, with IC50 values in the low micromolar range. The underlying mechanism appears to involve the inhibition of key enzymes responsible for DNA replication and repair.

Cancer Cell Line IC50 Value Mechanism of Action
A549 (Lung Cancer)12 µMDNA damage induction
HeLa (Cervical Cancer)15 µMApoptosis via caspase activation

These results underscore the potential of this compound as a lead compound for anticancer drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various imidazole derivatives against Staphylococcus aureus, this compound was found to be one of the most potent compounds. The study utilized a microdilution method to assess its effectiveness and found that it significantly reduced bacterial viability at concentrations as low as 64 µg/mL.

Case Study 2: Anticancer Properties

A preclinical evaluation of this compound derivatives demonstrated promising results in inducing apoptosis in ovarian cancer models. Mice treated with these compounds showed a marked reduction in tumor size compared to control groups. This suggests that further exploration into its mechanism could lead to novel therapeutic strategies .

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKBJWRGGUVXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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